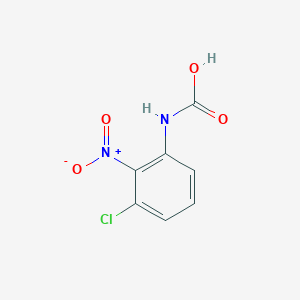
(3-Chloro-2-nitrophenyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-nitrophenyl)carbamic acid is an organic compound with the molecular formula C7H5ClN2O4 It is a derivative of carbamic acid, featuring a chloro and nitro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-nitrophenyl)carbamic acid typically involves the reaction of 3-chloro-2-nitroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamic acid derivative. The general reaction scheme is as follows:
Starting Material: 3-chloro-2-nitroaniline
Reagent: Phosgene (COCl2) or its derivatives
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of safer phosgene substitutes, such as diphosgene or triphosgene, to minimize the hazards associated with phosgene gas. The process is scaled up with appropriate safety measures and continuous monitoring to ensure product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-nitrophenyl)carbamic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.
Hydrolysis: The carbamic acid group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Hydrolysis: Acidic or basic aqueous conditions
Major Products
Reduction: 3-chloro-2-aminophenylcarbamic acid
Substitution: Various substituted phenylcarbamic acids depending on the nucleophile used
Hydrolysis: 3-chloro-2-nitroaniline and carbon dioxide
Scientific Research Applications
(3-Chloro-2-nitrophenyl)carbamic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Chloro-2-nitrophenyl)carbamic acid depends on its specific application. In biological systems, it may act by interacting with enzymes or receptors, leading to inhibition or modulation of their activity. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-nitrophenyl)carbamic acid
- (2-Chloro-5-nitrophenyl)carbamic acid
- (4-Chloro-2-nitrophenyl)carbamic acid
Uniqueness
(3-Chloro-2-nitrophenyl)carbamic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications.
Properties
CAS No. |
646052-90-6 |
|---|---|
Molecular Formula |
C7H5ClN2O4 |
Molecular Weight |
216.58 g/mol |
IUPAC Name |
(3-chloro-2-nitrophenyl)carbamic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-2-1-3-5(9-7(11)12)6(4)10(13)14/h1-3,9H,(H,11,12) |
InChI Key |
GOQMMYMTYXRLDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


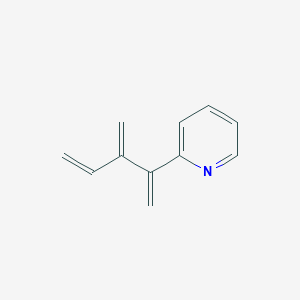
![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
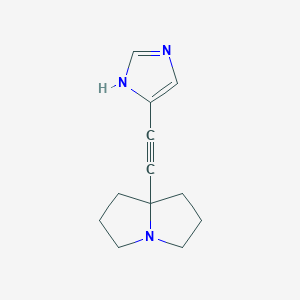
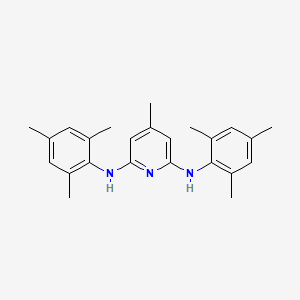
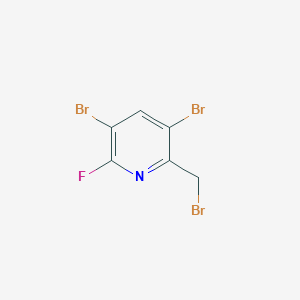
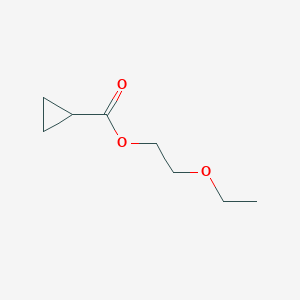
![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
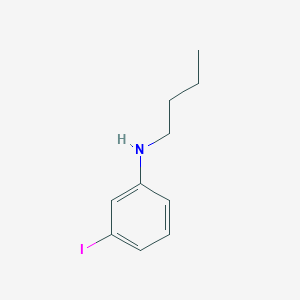
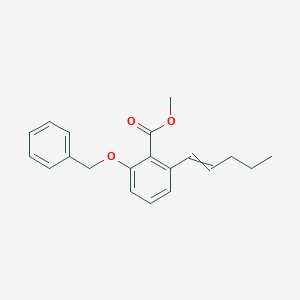

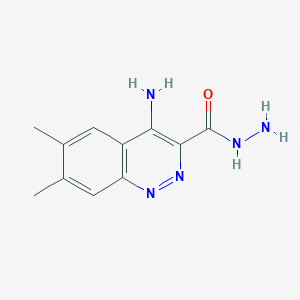
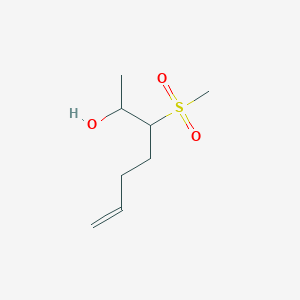
![1-[3-(Methoxymethoxy)phenyl]methanamine](/img/structure/B12589823.png)
